molecular formula C28H58Cl2N2O4 B13749669 Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester CAS No. 21954-73-4

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester

Cat. No.: B13749669
CAS No.: 21954-73-4
M. Wt: 557.7 g/mol
InChI Key: GFQWDLPXDUZOLD-UHFFFAOYSA-L
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Description

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The compound has a molecular formula of C30H62N2O4Cl2 and a molecular weight of 550.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and nonyl chloride to form the final product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol under reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is unique due to its specific ester linkage and the presence of long nonyl chains. This structure provides enhanced surfactant properties and antimicrobial activity compared to other quaternary ammonium compounds .

Properties

CAS No.

21954-73-4

Molecular Formula

C28H58Cl2N2O4

Molecular Weight

557.7 g/mol

IUPAC Name

2-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]ethyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride

InChI

InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-13-15-17-19-23-33-27(31)25-29(3,4)21-22-30(5,6)26-28(32)34-24-20-18-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GFQWDLPXDUZOLD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

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